3-Chloro-4-ethoxy-5-fluorobenzamide
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzamide is a chemical compound with the molecular formula C9H9ClFNO2 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the protodeboronation of alkyl boronic esters . Another method involves the reaction of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde with Iodoethane .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 217.63 g/mol .Scientific Research Applications
Myocardial Perfusion Imaging with PET
- 18F-labeled pyridaben analogs, structurally related to 3-Chloro-4-ethoxy-5-fluorobenzamide, have been synthesized and evaluated for myocardial perfusion imaging (MPI) using positron emission tomography (PET). These compounds exhibited promising properties for MPI in both mouse and mini swine models (Mou et al., 2012).
Charge Density Analysis in Molecular Crystals
- Charge density distribution studies in compounds such as 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, which share structural similarities with this compound, reveal insights into intermolecular interactions, crucial for understanding their properties in molecular crystals (Hathwar & Row, 2011).
Synthesis and Evaluation of Anticonvulsant Agents
- Derivatives of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, related to this compound, have been synthesized and evaluated as potential anticonvulsant agents. These compounds demonstrated significant anticonvulsant activity in various tests (Faizi et al., 2017).
Reactivity Studies in Molecular Dynamics
- The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound structurally related to this compound, involved a comprehensive reactivity study using a combination of Density Functional Theory (DFT) calculations and molecular dynamics simulations. This highlights the potential for advanced computational methods in studying similar compounds (Murthy et al., 2017).
Synthesis of Cardiovascular Agents
- Research on synthesizing fluorinated 8-ethoxy/fluoro-2-carboxy-4-substituted ary-2,3-dihydro1,5-benzothiazepines, related to this compound, aimed at developing potential cardiovascular agents. This study provides insights into the synthesis and structural characterization of these compounds (Pant et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZBZDGLUAFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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